6-[4-Oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide
Description
This compound belongs to the rhodanine-derived class of heterocycles, characterized by a 1,3-thiazolidin-4-one core with a thioxo group at position 2 and a phenylmethylene substituent at position 3. Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects. The phenylmethylene group contributes to π-π interactions in biological systems, while the thioxo-thiazolidinone core is critical for hydrogen bonding and metal chelation .
Properties
Molecular Formula |
C16H18N2O2S2 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide |
InChI |
InChI=1S/C16H18N2O2S2/c17-14(19)9-5-2-6-10-18-15(20)13(22-16(18)21)11-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H2,17,19)/b13-11- |
InChI Key |
NZJBTPCIQDLCHE-QBFSEMIESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-Oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide typically involves the reaction of a thiazolidinone derivative with a phenylmethylene compound under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[4-Oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazolidine scaffolds exhibit notable antimicrobial properties. A study demonstrated that derivatives of thiazolidine, including those similar to 6-[4-Oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide, showed significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 6.25 µg/mL to 50 µg/mL for the most potent derivatives .
Anticancer Potential
The compound has been explored for its anticancer properties. In vitro studies have shown that thiazolidine derivatives can induce apoptosis in cancer cell lines. For instance, a related compound demonstrated cytotoxic effects against breast and colon cancer cells, indicating potential therapeutic applications in oncology .
Case Studies
- Antimicrobial Study : A series of thiazolidine derivatives were synthesized and tested against Mycobacterium smegmatis. The study found that compounds with electron-withdrawing groups exhibited enhanced activity compared to their counterparts with electron-donating groups .
- Anticancer Evaluation : Another investigation focused on the synthesis of hybrid molecules incorporating thiazolidine structures. These compounds were assessed for their ability to inhibit tumor growth in various human cancer cell lines, showing promising results that warrant further investigation into their mechanisms and potential clinical applications .
Mechanism of Action
The mechanism of action of 6-[4-Oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenylmethylene group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., nitro in 11b ): Increase reactivity and antimicrobial potency but may reduce solubility. Heterocyclic Groups (e.g., pyridine , thiophen ): Alter electronic properties and target selectivity.
- Side Chain Modifications: Hexanamide (target compound) improves aqueous solubility compared to ester analogs (e.g., methyl ester in ). Carboxylic acid derivatives (e.g., hexanoic acid in ) may facilitate salt formation for drug formulation.
Physicochemical and Pharmacokinetic Properties
- Solubility : The hexanamide side chain in the target compound enhances water solubility relative to ester derivatives (e.g., methyl ester in ). However, thiophen or benzimidazole substituents increase logP values, favoring blood-brain barrier penetration .
- Stability: Thioxo-thiazolidinones are prone to hydrolysis under acidic conditions, but the phenylmethylene group stabilizes the conjugated system, reducing degradation rates .
Biological Activity
6-[4-Oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide, also known as a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiazolidinone core structure, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
- Molecular Formula : C12H13N3O2S2
- Molecular Weight : 279.33 g/mol
- CAS Number : 82159-06-6
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study synthesized a series of compounds based on the thiazolidinone framework and evaluated their efficacy against various bacterial and fungal strains. The compounds demonstrated potent activity, with minimum inhibitory concentration (MIC) values ranging from 10.7 to 21.4 μmol/mL for the most effective derivatives .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound ID | MIC (μmol/mL) | MBC (μmol/mL) | Activity Type |
|---|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 | Bactericidal |
| 4p | Not specified | Not specified | Antifungal |
| 3h | Not specified | Not specified | Antifungal |
Anti-inflammatory Activity
Thiazolidinones have also been reported to exhibit anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .
Anticancer Properties
The anticancer potential of thiazolidinones has been explored in various studies. Compounds similar to 6-[4-Oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide have shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Study on Antimicrobial Efficacy
A specific study focused on the antimicrobial efficacy of synthesized thiazolidinone derivatives against eight bacterial and eight fungal species, including pathogens relevant to human health. The results demonstrated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains, suggesting a broad-spectrum antimicrobial effect .
Cytotoxicity Assessment
In another study assessing the cytotoxicity of thiazolidinone derivatives, researchers found that some compounds led to significant cell death in cancer cell lines while sparing normal cells. This selective toxicity highlights the therapeutic potential of these compounds in cancer treatment .
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